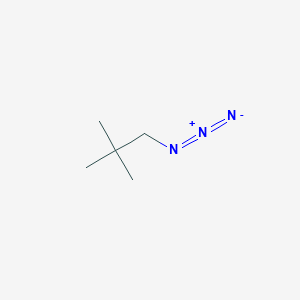
2-Bromo-6-nitrobenzoic acid
Descripción general
Descripción
2-Bromo-6-nitrobenzoic acid (2BNBA) is an important organic acid that has been used in a wide range of scientific research applications. It is a white, crystalline solid with a molecular weight of 222.05 g/mol. It is soluble in water, ethanol, and other organic solvents. 2BNBA is a brominated aromatic compound that contains two bromine atoms and one nitro group attached to a benzene ring. It is used as a starting material in the synthesis of various organic compounds and as a reagent in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
Studies have investigated the non-covalent interactions between organic bases and carboxylic acid derivatives, including compounds like 2-bromo-6-nitrobenzoic acid. For instance, the formation of anhydrous and hydrated multicomponent organic acid–base adducts using similar compounds has been analyzed using X-ray diffraction, infrared spectroscopy, and elemental analysis (Jin et al., 2012).
2. Chemical Reactivity Studies
Research has explored the reactivity of similar bromo-nitro compounds with various nucleophiles. These studies provide insights into the base-catalyzed mechanisms and rearrangements that occur during the reactions, contributing to a better understanding of the chemical properties of compounds like this compound (Cosimelli et al., 2001).
3. Application in Synthesis of Agrochemicals
Compounds related to this compound have been utilized as starting materials in the synthesis of agrochemicals. For example, the synthesis of chlorantraniliprole, a notable agrochemical, uses similar nitrobenzoic acids as key intermediates (Yi-fen et al., 2010).
4. Electrochemical Behavior Analysis
Research has been conducted to study the electrochemical behavior of bromo-nitro compounds, including the determination of diffusion coefficients and the number of electrons transferred during electrode reactions. Such studies are crucial for understanding the electrochemical properties of compounds like this compound (Durmuş et al., 2002).
5. Surface Chemistry and Molecular Interaction
The chemical reaction of hydrogenated diamond surfaces with nitrobenzoic acid derivatives, including those similar to this compound, has been studied. This research provides insights into the interaction between these compounds and diamond surfaces, which is valuable for applications in materials science (Tsubota et al., 2006).
6. Synthesis of Organic Compounds
This compound and related compounds have been used in the synthesis of a wide range of organic compounds, including derivatives of benzodiazepine. These syntheses contribute to the development of new pharmaceuticals and organic materials (Varala et al., 2007).
Mecanismo De Acción
Target of Action
Nitro compounds like this one are known to interact with various biological targets, often through electrophilic substitution reactions .
Mode of Action
The mode of action of 2-Bromo-6-nitrobenzoic acid involves several steps. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
Nitro compounds like this one are known to participate in various biochemical reactions, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Pharmacokinetics
The compound’s polar character, resulting from the nitro group, may influence its bioavailability .
Result of Action
Nitro compounds like this one are known to undergo various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBOCMNFKJJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543118 | |
| Record name | 2-Bromo-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38876-67-4 | |
| Record name | 2-Bromo-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














